molecular formula C15H18ClN B11945589 N,N-dimethyl(diphenyl)methanamine hydrochloride CAS No. 6343-32-4

N,N-dimethyl(diphenyl)methanamine hydrochloride

Cat. No.: B11945589
CAS No.: 6343-32-4
M. Wt: 247.76 g/mol
InChI Key: LTVHTSQKOLBIBC-UHFFFAOYSA-N
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Description

N,N-dimethyl(diphenyl)methanamine hydrochloride is an organic compound with the molecular formula C15H17N·HCl. It is a derivative of methanamine, where the nitrogen atom is bonded to two methyl groups and a diphenylmethane moiety. This compound is typically encountered as a white crystalline solid and is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl(diphenyl)methanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of diphenylmethane with dimethylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the catalytic reaction of diphenylmethane with dimethylamine under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl(diphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, cyanides, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl(diphenyl)methanamine N-oxide, while reduction can produce secondary amines.

Scientific Research Applications

N,N-dimethyl(diphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amine derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism by which N,N-dimethyl(diphenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylmethanamine: A simpler analog with only two methyl groups attached to the nitrogen atom.

    Diphenylmethanamine: Lacks the dimethyl groups, having only the diphenylmethane moiety attached to the nitrogen.

    Trimethylamine: Contains three methyl groups attached to the nitrogen atom.

Uniqueness

N,N-dimethyl(diphenyl)methanamine hydrochloride is unique due to the presence of both dimethyl and diphenylmethane groups, which confer distinct chemical and physical properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

6343-32-4

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

N,N-dimethyl-1,1-diphenylmethanamine;hydrochloride

InChI

InChI=1S/C15H17N.ClH/c1-16(2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12,15H,1-2H3;1H

InChI Key

LTVHTSQKOLBIBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

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